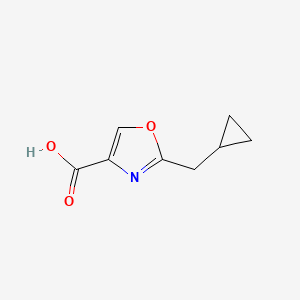

2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBENHIXGENREIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound characterized by its oxazole ring, which incorporates both nitrogen and oxygen atoms. The compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its molecular formula is with a molecular weight of approximately 167.16 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

- Oxazole Ring : A five-membered aromatic ring that contributes to the compound's reactivity.

- Cyclopropylmethyl Group : Enhances lipophilicity and biological activity.

- Carboxylic Acid Functional Group : Increases solubility and reactivity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate various biological pathways associated with inflammation. For instance, preliminary studies suggest that the compound may interact with specific enzymes involved in inflammatory processes, potentially reducing cytokine production and swelling in models of arthritis.

Anticancer Activity

Compounds structurally related to this compound have demonstrated activity against certain cancer cell lines. The unique structural features of this compound may enhance its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells.

The biological activity of this compound is thought to involve:

- Enzyme Interaction : Binding to enzymes that regulate inflammatory responses.

- Receptor Modulation : Potential interaction with receptors involved in metabolic regulation.

These interactions are crucial for understanding the compound's therapeutic potential and guiding future drug development efforts.

Comparative Analysis with Similar Compounds

A comparison with other oxazole derivatives highlights the unique biological profile of this compound:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | Oxazole derivative | Exhibits similar anti-inflammatory properties |

| 4-Methyl-1,3-oxazole-5-carboxylic acid | Oxazole derivative | Known for antimicrobial activity |

| 2-(Methyl)-1,3-oxazole-4-carboxylic acid | Oxazole derivative | Potential neuroprotective effects |

The presence of the cyclopropylmethyl group sets this compound apart from others in its class, possibly enhancing its lipophilicity and biological activity compared to structurally similar compounds.

Case Studies

Several studies have investigated the effects of this compound in vivo:

- Arthritis Model : In a rat model of arthritis, administration of the compound significantly reduced knee swelling, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Lines : Studies involving human cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis at specific concentrations.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory Properties

Research indicates that 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid exhibits notable anti-inflammatory activity. It has been studied for its potential to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other autoimmune diseases . The compound's ability to interact with specific enzymes involved in inflammation suggests a mechanism that could lead to therapeutic advancements.

Cancer Research

Preliminary studies have shown that compounds with structural similarities to this compound may exhibit cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapy, where modulation of metabolic pathways related to cell proliferation is critical.

Mechanism of Action Studies

Interaction studies involving this compound focus on its binding affinity to biological targets, including receptors and enzymes implicated in various diseases. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Chemical Synthesis Applications

The synthesis of this compound typically involves several chemical reactions that ensure high yields and purity. The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive carboxylic acid functional group.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various oxazole derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This positions it as a promising candidate for further development in treating inflammatory diseases .

Case Study 2: Cancer Cell Line Testing

A series of tests conducted on cancer cell lines showed that compounds similar to this compound had varying degrees of cytotoxicity. The results indicated that modifications to the oxazole ring could enhance efficacy against specific cancer types, warranting further exploration of this compound's potential in oncology .

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Cyclopentylmethyl substituent introduces a larger aliphatic ring, increasing lipophilicity and steric bulk compared to the cyclopropylmethyl group in the target compound.

- No explicit molecular formula or weight provided in evidence . Applications: Explored in ligand design for receptor-targeted therapies.

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic Acid (CAS 1566576-18-8)

Molecular Formula: C₇H₉NO₄ Molecular Weight: 171.15 g/mol Purity: ≥95% Key Features:

Critical Insights :

- Lipophilicity : Bulky substituents (e.g., cyclopentylmethyl) increase lipophilicity, favoring membrane permeability in drug candidates.

- Solubility : Polar groups (e.g., oxane, methoxyethyl) improve aqueous solubility, critical for oral bioavailability.

- Reactivity : Chlorine atoms (e.g., 3-chloropropyl) enhance electrophilicity, useful in cross-coupling reactions.

Vorbereitungsmethoden

Reaction Principle

- The carboxylic acid substrate is activated in situ by triflylpyridinium reagent (DMAP-Tf), generating a reactive acylpyridinium intermediate.

- This intermediate undergoes nucleophilic attack by a deprotonated alkyl isocyanoacetate or tosylmethyl isocyanide.

- Cyclization occurs to form the oxazole ring with substitution at the 4- and 5-positions.

- The reaction is typically carried out in dichloromethane (DCM) with DMAP as a base.

Optimization Highlights

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Base | DMAP (1.5 equiv) | Increased yield to 96% at 40 °C |

| Solvent | Dichloromethane (DCM) | Other solvents less effective |

| Temperature | 40 °C | Room temperature yields moderate results |

| Reaction Time | 30 minutes | Faster than other methods |

| Activator | Triflylpyridinium reagent (DMAP-Tf) | Stable and easy to handle |

(Table adapted from optimization data in reference)

Substrate Scope

- Aromatic and heteroaromatic carboxylic acids with various substituents (including halogens) are compatible.

- Aliphatic carboxylic acids, including primary and secondary, react more slowly but still provide good yields.

- Cyclopropylmethyl-substituted carboxylic acids or their derivatives can be incorporated as the alkyl substituent on the oxazole ring.

Example Synthetic Route for this compound

- Starting Material: Cyclopropylmethyl carboxylic acid or a suitable precursor.

- Activation: Treat with triflylpyridinium reagent (DMAP-Tf) in DCM at room temperature to 40 °C.

- Cyclization: Add ethyl isocyanoacetate or related isocyanide derivative.

- Base: Add DMAP to promote the reaction.

- Workup: After completion, isolate the oxazole product by standard purification methods such as flash chromatography.

- Hydrolysis (if needed): If an ester intermediate is formed, hydrolyze under acidic or basic conditions to yield the free carboxylic acid.

Research Findings and Data Summary

- The reaction proceeds efficiently with yields ranging from 70% to 96% depending on substrates and conditions.

- The method tolerates steric hindrance and sensitive functional groups.

- The reaction mechanism involves formation of an acylpyridinium salt intermediate, followed by nucleophilic attack and cyclization.

- The base DMAP can be recovered and reused, enhancing the cost-effectiveness of the process.

- The method has been successfully applied on gram-scale synthesis and in late-stage functionalization of complex bioactive molecules.

Comparative Table of Preparation Methods for Oxazole Derivatives

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Triflylpyridinium reagent + isocyanoacetates | Carboxylic acids + isocyanoacetates | DCM, DMAP, 40 °C, 30 min | 70-96 | Mild, scalable, broad substrate scope |

| Silver-catalyzed oxidative decarboxylation | α-Oxocarboxylates + isocyanides | Silver catalyst, oxidative | Moderate | Requires metal catalyst |

| Sequential condensation and sulfur-lithium exchange | Esters + anisyl sulfanyl methyl isocyanide | Strong base (n-BuLi) | Moderate | Multi-step, strong base required |

| Electrochemical deoxygenative reaction | Carboxylic acids + isocyanides | Electrochemical, PPh3 | Moderate | Generates waste, complex workup |

Q & A

Q. Basic Research Focus

- NMR :

- IR : Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H from COOH) .

- MS : Molecular ion peak at m/z 181 (M⁺, calculated for C₈H₉NO₃).

What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Q. Advanced Research Focus

- DFT Studies : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

- Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on acidity (predicted pKa ≈ 3.2) .

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups) on target binding .

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity).

- Control for pH (carboxylic acid deprotonation affects solubility).

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1256786) to validate antimicrobial IC₅₀ values .

What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

Q. Advanced Research Focus

- Salt Formation : Prepare sodium or potassium salts to enhance aqueous solubility (e.g., >10 mg/mL in PBS) .

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrug).

- Stability Testing :

How does the cyclopropylmethyl group influence the compound’s conformational flexibility compared to bulkier substituents?

Q. Advanced Research Focus

Q. Advanced Research Focus

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .

- Process Optimization :

- Avoid racemization by controlling temperature (<50°C during hydrolysis).

- Monitor enantiomeric excess (ee) via circular dichroism (CD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.